molecular formula C13H11N5 B2515609 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine CAS No. 2085689-81-0

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine

Cat. No.: B2515609
CAS No.: 2085689-81-0
M. Wt: 237.266
InChI Key: FIPKXPJXJKWAQI-LBPRGKRZSA-N
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Description

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine is a complex organic compound that features a tetrazole ring attached to a pyridine ring through a phenylmethyl group

Biochemical Analysis

Cellular Effects

Tetrazoles are known to have diverse biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . These activities suggest that tetrazoles can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Tetrazoles are known to bind in the biological system with a variety of enzymes and receptors . This suggests that 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds under mild conditions and yields the tetrazole ring . The tetrazole is then coupled with a pyridine derivative through a phenylmethyl linker using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with various functional groups, while reduction may lead to the formation of amines .

Scientific Research Applications

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine is unique due to its specific combination of a tetrazole ring, a pyridine ring, and a phenylmethyl linker. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler tetrazole or pyridine derivatives .

Properties

IUPAC Name

2-[(S)-phenyl(2H-tetrazol-5-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c1-2-6-10(7-3-1)12(13-15-17-18-16-13)11-8-4-5-9-14-11/h1-9,12H,(H,15,16,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPKXPJXJKWAQI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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